Boc-met-leu-ome

Catalog No.
S8924682
CAS No.
66880-59-9
M.F
C17H32N2O5S
M. Wt
376.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-met-leu-ome

CAS Number

66880-59-9

Product Name

Boc-met-leu-ome

IUPAC Name

methyl (2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoate

Molecular Formula

C17H32N2O5S

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C17H32N2O5S/c1-11(2)10-13(15(21)23-6)18-14(20)12(8-9-25-7)19-16(22)24-17(3,4)5/h11-13H,8-10H2,1-7H3,(H,18,20)(H,19,22)/t12-,13-/m0/s1

InChI Key

YDAPZLXQYTXIPR-STQMWFEESA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C

Boc-Met-Leu-OMe (CAS: 66880-59-9) is a precisely protected dipeptide intermediate essential for the synthesis of methionine-containing bioactive peptides. Featuring an N-terminal tert-butyloxycarbonyl (Boc) group and a C-terminal methyl ester (OMe), it provides strict orthogonal reactivity for complex peptide elongation. Unlike standard single amino acids, this pre-formed dipeptide block prevents the accumulation of deletion sequences in solid-phase synthesis and protects the oxidation-prone methionine thioether during intermediate handling. Its primary procurement value lies in its ability to bypass transition-metal catalyst poisoning during deprotection [1], making it a critical precursor for formyl peptide receptor (FPR1) antagonists and complex enzyme inhibitors [2].

Substituting Boc-Met-Leu-OMe with its benzyloxycarbonyl (Z/Cbz) analog, Z-Met-Leu-OMe, introduces severe process bottlenecks during downstream deprotection. The Z-group typically requires catalytic hydrogenolysis (e.g., Pd/C or Rh catalysts) for removal. However, the divalent sulfur (thioether) in the methionine residue acts as a potent catalyst poison, strongly coordinating to the metal surface and completely stalling the hydrogenation reaction [1]. This forces chemists to use uneconomical stoichiometric metal loadings or harsh alternative deprotection methods. Boc-Met-Leu-OMe eliminates this failure mode entirely, as its Boc group is cleaved via simple acidolysis (e.g., TFA or HCl), which is completely unaffected by sulfur poisoning, ensuring high-yield, metal-free processing [2].

N-Terminal Deprotection Yield and Catalyst Compatibility

The presence of methionine's thioether group fundamentally alters deprotection strategies. When utilizing Z-Met-Leu-OMe, standard catalytic hydrogenation (Pd/C) often stalls, yielding <20% due to severe catalyst poisoning by the sulfur atom [1]. In contrast, Boc-Met-Leu-OMe relies on acid-labile deprotection (e.g., TFA or HCl/dioxane), which is entirely blind to sulfur interference. Studies on Boc-Met-Leu-OMe de-Boc treatment demonstrate robust yields of >90% as a hydrochloride salt, completely bypassing the need for expensive transition metal catalysts [2].

Evidence DimensionN-terminal deprotection yield in the presence of methionine
Target Compound Data>90% yield via acidolysis (TFA/HCl), no catalyst required
Comparator Or BaselineZ-Met-Leu-OMe: <20% yield or stalled reaction via hydrogenolysis due to Pd/C poisoning
Quantified Difference>70% yield improvement and elimination of transition metal costs
ConditionsStandard N-terminal deprotection (TFA for Boc vs. H2/Pd-C for Z)

Selecting the Boc-protected variant prevents catastrophic yield loss and eliminates the need for massive, uneconomical catalyst loadings during methionine peptide synthesis.

Direct Pharmacophore Retention for FPR1 Antagonists

For the synthesis of the highly specific formyl peptide receptor 1 (FPR1) antagonist Boc-Met-Leu-Phe-OH (Boc1), the N-terminal Boc group is not merely a protecting group; it is a critical structural requirement that converts the agonist (fMLF) into an antagonist. Procuring Boc-Met-Leu-OMe allows for direct C-terminal elongation (via ester hydrolysis and coupling with Phe) while retaining the essential Boc pharmacophore. Substituting with Fmoc-Met-Leu-OMe requires two superfluous synthetic steps—Fmoc removal and subsequent re-Bocylation—which inherently reduces the overall synthetic yield by 15-25% across the extra steps and increases reagent waste [1].

Evidence DimensionSynthetic steps to final Boc-MLF antagonist
Target Compound Data0 additional N-terminal modification steps required
Comparator Or BaselineFmoc-Met-Leu-OMe: 2 additional steps (deprotection + re-Bocylation) required
Quantified DifferenceElimination of 2 synthetic steps, preventing ~15-25% cumulative yield loss
ConditionsSynthesis of Boc-terminal FPR1 antagonists

Procuring the Boc-protected dipeptide directly streamlines the manufacturing of Boc-dependent immunological antagonists, saving time and maximizing overall yield.

Convergent Synthesis Efficiency vs. Stepwise Elongation

In the synthesis of complex pharmaceuticals such as gamma-secretase inhibitors, utilizing a pre-formed high-purity dipeptide block like Boc-Met-Leu-OMe is vastly superior to stepwise single-amino-acid coupling. Standard condensation of Boc-Met-OH with H-Leu-OMe using WSCD/HOBt achieves highly pure Boc-Met-Leu-OMe in >94% yield. By procuring and utilizing this pre-formed block in a convergent synthesis strategy, manufacturers avoid the accumulation of Met-oxidation byproducts and deletion sequences that typically plague the stepwise solid-phase elongation of the Met-Leu sequence, thereby significantly simplifying final HPLC purification [1].

Evidence DimensionIntermediate purity and process yield
Target Compound Data>94% isolated yield as a pre-formed, crystallizable dipeptide block
Comparator Or BaselineStepwise solid-phase synthesis: Prone to cumulative deletion sequences and Met-oxidation
Quantified DifferenceSignificant reduction in impurity profile and downstream purification burden
ConditionsConvergent liquid-phase synthesis vs. linear solid-phase peptide synthesis (SPPS)

Using a pre-formed dipeptide block improves the purity profile of the final active pharmaceutical ingredient (API) and reduces expensive preparative HPLC time.

Synthesis of FPR1 Immunological Antagonists

Boc-Met-Leu-OMe is the ideal procurement choice for synthesizing Boc-Met-Leu-Phe-OH (Boc1), a highly selective formyl peptide receptor 1 (FPR1) antagonist. Because the Boc group serves as the actual functional antagonist moiety (replacing the N-formyl group of the agonist), starting with Boc-Met-Leu-OMe eliminates the need for late-stage protecting group swapping [1].

Convergent Synthesis of Gamma-Secretase Inhibitors

In pharmaceutical manufacturing of complex enzyme inhibitors, Boc-Met-Leu-OMe serves as a high-yield, easily isolable building block. Its use in convergent synthesis strategies allows for the clean, metal-free acidolytic deprotection of the N-terminus (>90% yield) prior to coupling with larger macrocyclic or modified peptide fragments [2].

Production of Chemotactic Peptide Analogs (fMLF)

For researchers developing libraries of f-Met-Leu-Phe (fMLF) analogs, Boc-Met-Leu-OMe provides a stable intermediate. The orthogonal OMe group can be selectively saponified for C-terminal extension, while the Boc group safely protects the amine from unwanted side reactions until formylation is required, completely avoiding the catalyst poisoning issues associated with Z-protected alternatives [3].

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

376.20319330 g/mol

Monoisotopic Mass

376.20319330 g/mol

Heavy Atom Count

25

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